molecular formula C4H8O2 B1605373 2-Methoxypropanal CAS No. 6142-38-7

2-Methoxypropanal

Cat. No. B1605373
CAS RN: 6142-38-7
M. Wt: 88.11 g/mol
InChI Key: HZVKHMQXJYFYRF-UHFFFAOYSA-N
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Description



  • 2-Methoxypropanal (also known as 2-Methoxypropionaldehyde ) has the chemical formula C<sub>4</sub>H<sub>8</sub>O<sub>2</sub> .

  • It is a colorless liquid with a fruity odor.

  • Common synonyms include 2-Methoxypropional , 2-Methoxypropionaldehyde , and Methyl glycolaldehyde .





  • Molecular Structure Analysis



    • 2-Methoxypropanal has the following structure:





  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving 2-Methoxypropanal is not readily available in the provided data.





  • Physical And Chemical Properties Analysis



    • Boiling Point : 64.7±13.0°C at 760 mmHg

    • Flash Point : -23.2±13.4°C

    • Density : 0.9±0.1 g/cm³

    • Index of Refraction : 1.373

    • Molar Refractivity : 22.5±0.3 cm³/mol




  • Scientific Research Applications

    Industrial and Cosmetic Applications

    2-Methoxypropan-1-ol, a related compound of 2-Methoxypropanal, is often found as a by-product in the manufacturing process of propylene glycol methyl ether (PGME). This compound is present as an impurity in various industrial applications such as paint solvents, varnishes, dyes, inks, adhesives, and cleaning formulations. Additionally, it's used as a chemical synthesis intermediate. However, it is noteworthy that its use in cosmetics is prohibited due to safety concerns (Kilanowicz-Sapota & Klimczak, 2021).

    Conformational Analysis in Solution

    A comprehensive study on the conformational analysis of 2-Methoxypropanal has been conducted, emphasizing solvent effects and electron correlation. This research highlights how the conformer distribution of 2-Methoxypropanal in solutions significantly differs from its distribution in a vacuum. This type of analysis is crucial for understanding the behavior of chiral aldehydes in various solvents, impacting their applications in chemical synthesis and industry (Lecea et al., 1997).

    Prenatal Toxicity Studies

    A study investigating the prenatal toxicity of 2-methoxypropanol-1, closely related to 2-Methoxypropanal, in rabbits, demonstrated significant maternal and fetal toxic effects at certain exposure levels. This research provides critical insights into the safety and risk assessment of 2-Methoxypropanal-related compounds in industrial and pharmaceutical contexts (Hellwig et al., 1994).

    Synthesis of Beta-Lactam Antibiotics

    The 2-methoxypropan-2-yl group, which is structurally similar to 2-Methoxypropanal, has been effectively utilized as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics. This approach fulfills several criteria like low-cost, convenience, selectivity, and ease of deprotection, vital for the synthesis of these antibiotics. The successful implementation of this method demonstrates the potential of 2-Methoxypropanal derivatives in pharmaceutical synthesis (Woo, 1981).

    Catalysis and Chemical Synthesis

    In another study, the amination of 1-methoxy-2-propanol, closely related to 2-Methoxypropanal, was explored using a commercial nickel-on-silica catalyst. This research contributes to the understanding of catalysis in chemical synthesis, potentially impacting the production of various chemical compounds including those related to 2-Methoxypropanal (Bassili & Baiker, 1990).

    Safety And Hazards



    • Flammable liquid and vapor .

    • May cause drowsiness or dizziness .

    • Avoid breathing vapors and use in a well-ventilated area.

    • Keep away from heat, sparks, and open flames.




  • Future Directions



    • Research on 2-Methoxypropanal could focus on its applications in organic synthesis, potential pharmaceutical uses, and further safety assessments.




    properties

    IUPAC Name

    2-methoxypropanal
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H8O2/c1-4(3-5)6-2/h3-4H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HZVKHMQXJYFYRF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H8O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40976977
    Record name 2-Methoxypropanal
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40976977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    88.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Methoxypropanal

    CAS RN

    6142-38-7
    Record name 2-Methoxypropanal
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=6142-38-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Propionaldehyde, 2-methoxy-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142387
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-Methoxypropanal
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40976977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-methoxypropanal
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    2-Methoxypropanal

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